Thymopoietin pentapeptide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thymopentin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of Thymopentin follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and resins. Purification of the final product is achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Thymopentin can undergo various chemical reactions, including:

Oxidation: Thymopentin can be oxidized to form disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.

Substitution: Amino acid derivatives and coupling reagents in SPPS.

Major Products Formed:

Oxidation: Formation of disulfide-linked peptides.

Reduction: Reduced peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Thymopentin has a wide range of scientific research applications, including:

Wirkmechanismus

Thymopentin exerts its effects by promoting the differentiation of thymocytes and modulating the function of mature T cells. It interacts with thymopoietin receptors on the surface of T cells, leading to intracellular signaling cascades that involve cyclic GMP elevations. This signaling promotes immune regulation and the normalization of immune responses .

Vergleich Mit ähnlichen Verbindungen

Thymopentin is unique in its specific sequence and immunomodulatory properties. Similar compounds include:

Thymopoietin: The parent hormone from which Thymopentin is derived, consisting of 49 amino acids.

Splenopentin: Another immunomodulatory pentapeptide with a different amino acid sequence but similar biological activities.

Thymopentin stands out due to its specific sequence and targeted immunomodulatory effects, making it a valuable compound in both research and clinical applications .

Biologische Aktivität

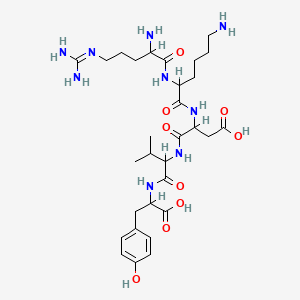

Thymopoietin pentapeptide (TP-5) is a synthetic derivative of the thymic hormone thymopoietin, composed of five amino acids: arginine, lysine, aspartic acid, valine, and tyrosine. This pentapeptide has garnered attention for its immunomodulatory properties, particularly its ability to influence T-cell differentiation and function. This article reviews the biological activity of TP-5 based on various studies, including in vitro and clinical trials.

TP-5 exhibits several key biological activities:

- T-cell Differentiation : TP-5 promotes the differentiation of murine prothymocytes into thymocytes while inhibiting the differentiation of B lineage cells. This action mimics that of the parent molecule thymopoietin, suggesting that TP-5 retains essential functional characteristics necessary for T-cell maturation .

- Immunomodulation : In vivo studies indicate that TP-5 can reduce the number of autologous rosette-forming cells in athymic mice, which is indicative of its potential to modulate immune responses .

Primary Immunodeficiencies

A clinical trial involving 26 patients with various primary immunodeficiencies demonstrated that TP-5 treatment led to significant clinical and immunological improvements in certain groups. Notably, patients with DiGeorge syndrome and T-cell defects showed pronounced benefits from TP-5 administration at a dosage of 0.5 mg/kg daily for two weeks, followed by three times a week for ten weeks. However, patients with severe combined immunodeficiency (SCID) exhibited no significant changes .

Cutaneous T-cell Lymphomas

In a study involving eight patients with cutaneous T-cell lymphomas treated with TP-5, four patients showed clinical improvement while three experienced disease progression. The treatment regimen included subcutaneous administration of TP-5 at varying doses. This variability in response highlights the need for further investigation into the specific patient populations that may benefit from TP-5 therapy .

Research Findings Summary

Eigenschaften

IUPAC Name |

3-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWFFKRAVBDQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860899 | |

| Record name | N~5~-(Diaminomethylidene)ornithyllysyl-alpha-aspartylvalyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.